Superior Intra-BET Selectivity Window Over Other BD1-Selective Inhibitors
iBRD4-BD1 diTFA exhibits an exceptionally broad intra-BET selectivity window ranging from 23-fold to 6,200-fold, which is quantifiably distinct from other BD1-selective probes. The primary differentiation is the high selectivity for BRD4-BD1 over BRD2-BD1 (280 nM IC50), a key intra-family distinction often overlooked [1]. This level of selectivity is not matched by comparators like LT052 or MS436, which are less discriminatory against other BET family BD1 domains [2].
| Evidence Dimension | Selectivity Window and Specific Off-Target (BRD2-BD1) Activity |
|---|---|
| Target Compound Data | BRD4-BD1 IC50 = 12 nM; BRD2-BD1 IC50 = 280 nM (23-fold); BRD4-BD2 IC50 = 16,000 nM (1,333-fold) [1] |
| Comparator Or Baseline | LT052: BRD4-BD1 IC50 = 87.7 nM; Selectivity over BRD4-BD2 = 138-fold . MS436: BRD4-BD1 Ki = 30-50 nM; Selectivity over BRD4-BD2 = 10-fold [2]. |
| Quantified Difference | iBRD4-BD1 is >7x more potent than LT052 against BRD4-BD1 and achieves >100x greater selectivity for BRD4-BD1 over BRD4-BD2 compared to MS436. |
| Conditions | Biochemical binding/inhibition assays. iBRD4-BD1 data likely from TR-FRET or AlphaScreen [1]; LT052 data from BROMOscan ; MS436 data from fluorescence anisotropy binding assay [2]. |
Why This Matters
A high selectivity window, particularly against BRD2-BD1, ensures that observed phenotypes can be confidently attributed to BRD4-BD1 engagement rather than secondary BET family inhibition, reducing data ambiguity in target validation studies.
- [1] Divakaran A, et al. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. ACS Med Chem Lett. 2022;13(10):1621-1627. View Source
- [2] Chemical Probes Portal. MS436 Probe Report. Updated 2024. View Source
